Iker Montes-Bageneta,
Urtzi Akesolo,
Sara López,
Maria Merino,
Eneritz Anakabe,
Sonia Arrasate
PMID: 32066360
DOI:
10.2174/1568026620666200211110043
Abstract
Computational modelling may help us to detect the more important factors governing this process in order to optimize it.
The generation of hazardous organic waste in teaching and research laboratories poses a big problem that universities have to manage.
In this work, we report on the experimental measurement of waste generation on the chemical education laboratories within our department. We measured the waste generated in the teaching laboratories of the Organic Chemistry Department II (UPV/EHU), in the second semester of the 2017/2018 academic year. Likewise, to know the anthropogenic and social factors related to the generation of waste, a questionnaire has been utilized. We focused on all students of Experimentation in Organic Chemistry (EOC) and Organic Chemistry II (OC2) subjects. It helped us to know their prior knowledge about waste, awareness of the problem of separate organic waste and the correct use of the containers. These results, together with the volumetric data, have been analyzed with statistical analysis software. We obtained two Perturbation-Theory Machine Learning (PTML) models including chemical, operational, and academic factors. The dataset analyzed included 6050 cases of laboratory practices vs. practices of reference.
These models predict the values of acetone waste with R2 = 0.88 and non-halogenated waste with R2 = 0.91.
This work opens a new gate to the implementation of more sustainable techniques and a circular economy with the aim of improving the quality of university education processes.
Yali Sang,
Christophe Pannecouque,
Erik De Clercq,
Chunlin Zhuang,
Fener Chen
PMID: 32006797
DOI:
10.1016/j.bioorg.2020.103595
Abstract
Twenty-seven derivatives (40-66) were generated by pharmacophore fusing of sulfonylacetanilide-diarylpyrimidine (1) with rilpivirine or biphenyl-diarylpyrimidines. They displayed up to single-digit nanomolar activity against wild-type (WT) virus and various drug-resistant mutant strains in HIV-1-infected MT-4 cells, thereby targeting the reverse transcriptase (RT) enzyme. Compound 51 displayed exceptionally potent activity against WT virus (EC
= 6 nM) and several mutant strains (L100I, EC
= 8 nM, K103N, EC
= 6 nM, Y181C, EC
= 26 nM, Y188L, EC
= 122 nM, E138K, EC
= 26 nM). The structure-activity relationships of the newly obtained pyrimidine sulfonylacetanilides were also elucidated. Molecular docking analysis explained the activity and provided a structural insight for follow-up research.
Pedro Henrique Cavalcanti Franco,
Saulo Fehelberg Pinto Braga,
Renata Barbosa de Oliveira,
Isabela Costa César
PMID: 31441102
DOI:
10.1002/mrc.4936
Abstract
Quantitative nuclear magnetic resonance (qNMR) is an analytical technique that offers numerous advantages in pharmaceutical applications including minimum sample preparation and rapid data collection times with no need for response factor corrections, being a powerful tool for assaying drug content in both drug discovery and early drug development. In the present work, we have applied qNMR, using both the internal standard and the electronic reference to access in vivo concentrations 2 calibration methods, to assess the purity of RI76, a novel antifungal drug candidate. NMR acquisition and processing parameters were optimized in order to obtain spectra with intense, well-resolved signals of completely relaxed nuclei. The analytical method was validated following current guidelines, demonstrating selectivity, linearity, accuracy, precision, and robustness. The calibration approaches were statistically compared, and no significant difference was observed when comparing the obtained results and their dispersion in terms of relative standard deviation. The proposed qNMR method may, therefore, be used for both qualitative and quantitative assessments of RI76 in early drug development and for characterization of this compound.
Chenxi Zhang,
Liyuan Zhang,
Runzhong Yu
PMID: 31479387
DOI:
10.1080/19440049.2019.1657966
Abstract
An extraction method based on metal-organic framework has been developed and applied to acetanilide herbicides, including metazachlor, propanil, pretilachlor, and butachlor, in black beans, red beans, and kidney beans. The acetanilide herbicides are extracted with a mixture of ethyl acetate and n-hexane. The extract solution is absorbed and purified with metal-organic framework MIL-101 (Zn). The separation and determination of four acetanilide herbicides were implemented by high-performance liquid chromatography. The experimental parameters were evaluated by a univariate method and orthogonal experiments. The presented method can obtain effective extraction and purification. The detection limits for metazachlor, propanil, pretilachlor, and butachlor were 0.58, 0.90, 1.78 and 1.18 µg/kg, respectively. The average recoveries of the acetanilide herbicides at spiked concentrations of 10, 50, and 100 µg/kg ranged from 86.9% to 119.0%, and relative standard deviations were equal to or lower than 2.80%.
Saket Siddharth,
Ravishankar Rai Vittal
PMID: 30820617
DOI:
10.1007/s00203-019-01634-y
Abstract
Marine actinobacteria are less explored than their terrestrial counterparts as potential source of natural products. The present study was aimed to elucidate the bioactive potential of metabolites produced by marine-derived actinobacterial strain Streptomyces sp.SCA29 isolated from Havelock Island, Andaman and Nicobar Islands, India. The potential isolate SCA29 was identified as Streptomyces sp. by phenotypic, genotypic (16S-rRNA) and phylogenetic analyses. The crude bioactive compound was extracted using organic solvents. The compounds were subjected to separation and purification by column chromatography which yielded six fractions. Each fraction was assayed for inhibition of α-glucosidase and α-amylase enzymes, antagonistic activity against bacterial pathogens, and cytotoxic activity against various cell lines. The fraction F3c was considered to be highly active owing to its significant inhibition potential against α-glucosidase and α-amylase enzymes with IC
values as 44.26 and 53.19 µg/mL, respectively. The active fraction showed antibacterial activity against test bacterial pathogens with the MIC value ranged from 3.90 to 31.25 µg/mL. The compound also exhibited concentration-dependent cytotoxicity on various cell lines without significant effect against human normal cells. The bioassay-guided fractionation of extract led to the identification of 4-methoxyacetanilide, an acetamide derivative. The structure of the bioactive compound was confirmed by HR-MS, NMR (1H and 13C) and FT-IR spectra, and by comparison with literature data.
Balaji Venkatesagowda,
Robert F H Dekker
PMID: 30716345
DOI:
10.1016/j.mimet.2019.01.021
Abstract
A rapid and sensitive method has been devised in order to detect and estimate the synthesis of the enzyme alcohol oxidase (AOX) by fungi, by way of the use of two chemical complexes, namely, acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). This method involves the use of the AOX enzyme that could specifically oxidize methanol, giving rise to equimolar equivalents each of formaldehyde (HCHO) and hydrogen peroxide (H
O
) as the end products. Further, the formaldehyde, thus produced was allowed to interact with the neutral solutions of acetylacetone and the ammonium salt, gradually developing a yellow color, owing to the synthesis and release of 3,5-diacetyl-1,4-dihydrolutidine (yellow product; λ = 420 nm; λ
= 390/470 nm) and the product, so generated was quantified spectrophotometrically by measureing its absorbance at 412 nm. In another set up, the amount of formaldehyde produced as a sequel to the oxidation of methanol by the AOX enzyme was determined by allowing it to react with the acetylacetanilide reagent, after which the volume of the fluorescent product - 3,5-di-N-phenylacetyl-1,4-dihydrolutidine (colorless product; λ
= 390/470 nm) that was generated was estimated by measuring its emission at 460 nm (excitation wavelength at 360 nm) in a spectrophotometer. Of the various substrates tested, a commercial source of the AOX enzyme appreciably oxidizes methanol, thereby generating formaldehyde, and further reacts with acetylacetone, to give rise to a bright yellow complex, displaying a maximum activity of 1402 U/mL. Determination of the AOX activity by the use of acetylacetone and acetylacetanilide could serve as a viable alternative to the conventional alcohol oxidase-peroxidase-2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid (AOX-POD-ABTS) based method. In view of this, this method appears to be invaluable for application at the various food, pharmaceutical, fuel, biosensor, biorefinery, biopolymer, biomaterial, platform chemical, and biodiesel industries.
Sidrah Mahmud,
Noah Rosen
PMID: 30673879
DOI:
10.1007/s11916-019-0744-6
Abstract
Non-steroid anti-inflammatory drugs (NSAIDs) constitute a vital class of medications in today's headache regimen. However, up until the nineteenth century, they were largely unknown to most of the medical community. The purpose of this review is to explore the evolution of NSAIDs in the treatment of headaches spurred on by the Industrial Revolution in the USA.
The currently available data on the impact of NSAIDs reflects their significant contribution to headache treatment. The emergence of mass production spurred on by the Industrial Revolution, lead to widespread use of antipyrine, salicylic acid, and acetanilide. However, along with it came the growing awareness of consumer safety, leading to their ultimate downfall, and the subsequent birth of the Food and Drug Act.
Jyunichi Terasawa,
Yu Shibata,
Miho Fukui,
Ken Tanaka
PMID: 30558193
DOI:
10.3390/molecules23123325
Abstract
It has been established that an electron-deficient cationic Cp
-rhodium(III) complex catalyzes the non-oxidative [2+2+2] annulation of
-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C⁻H and C⁻N bonds to give densely substituted phenanthrenes under mild conditions (at 40 °C under air). In this reaction, a dearomatized spiro compound was isolated, which may support the formation of a cationic spiro rhodacycle intermediate in the catalytic cycle. The use of
-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C⁻H/C⁻H cleavage to the non-oxidative [2+2+2] annulation via C⁻H/C⁻N cleavage. This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C⁻C bond formation followed by β-nitrogen elimination.
Francesc Sabanés Zariquiey,
João V de Souza,
Agnieszka K Bronowska
PMID: 31836830
DOI:
10.1038/s41598-019-55394-2
Abstract
Cosolvent Molecular Dynamics (MD) simulations are increasingly popular techniques developed for prediction and characterization of allosteric and cryptic binding sites, which can be rendered "druggable" by small molecule ligands. Despite their conceptual simplicity and effectiveness, the analysis of cosolvent MD trajectories relies on pocket volume data, which requires a high level of manual investigation and may introduce a bias. In this work, we present CAT (Cosolvent Analysis Toolkit): an open-source, freely accessible analytical tool, suitable for automated analysis of cosolvent MD trajectories. CAT is compatible with commonly used molecular graphics software packages such as UCSF Chimera and VMD. Using a novel hybrid empirical force field scoring function, CAT accurately ranks the dynamic interactions between the macromolecular target and cosolvent molecules. To benchmark, CAT was used for three validated protein targets with allosteric and orthosteric binding sites, using five chemically distinct cosolvent molecules. For all systems, CAT has accurately identified all known sites. CAT can thus assist in computational studies aiming at identification of protein "hotspots" in a wide range of systems. As an easy-to-use computational tool, we expect that CAT will contribute to an increase in the size of the potentially 'druggable' human proteome.